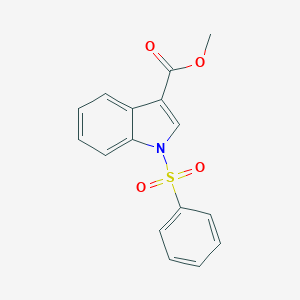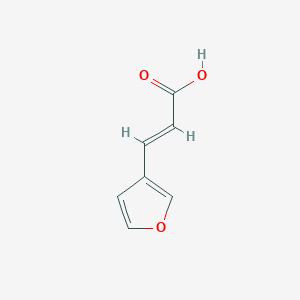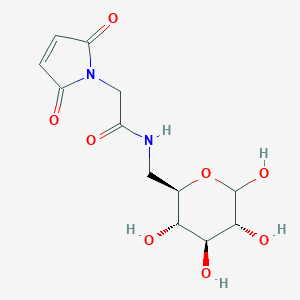
1-(benzènesulfonyl)indole-3-carboxylate de méthyle
Vue d'ensemble
Description
The synthesis and analysis of derivatives related to methyl 1-(phenylsulfonyl)-1H-indole-3-carboxylate have been explored in various studies to understand their chemical, physical, and molecular properties. These compounds are part of a broader category of indole derivatives, known for their relevance in chemical synthesis and potential biological activities.
Synthesis Analysis
The synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles , a related compound, was achieved through a five-step process starting from indole, yielding a 46% overall yield. This process involved the protection of indole-3-carbaldehyde as the N-phenylsulfonyl derivative, followed by lithiation and treatment with an aldehyde to afford the desired furoindoles (Gribble, Jiang, & Liu, 2002).
Molecular Structure Analysis
Synthesis, Crystal Structures, Density Functional Theory (DFT) Calculations, and Molecular Orbital Calculations of three new derivatives of 1-(phenylsulfonyl)indole were conducted, revealing their triclinic and monoclinic crystal structures. The molecular orbital energies were correlated with electronic excitation transitions, demonstrating the complex structural characteristics of these compounds (Mannes et al., 2017).
Chemical Reactions and Properties
Nucleophilic addition of hetaryllithium compounds to 3-nitro-1-(phenylsulfonyl)indole was studied, highlighting the synthetic pathways to produce 2-substituted-3-nitroindoles and further cyclodehydration to synthesize thieno[3,2-c]-δ-carbolines, showcasing the chemical reactivity of these indole derivatives (Alford, Kishbaugh, & Gribble, 2010).
Physical Properties Analysis
The physical properties of indole derivatives are influenced by their molecular structure. The N-Methyl-N-(1-phenylsulfonylindol-2-ylmethyl)aniline study, for example, analyzed the non-planarity of the indole system and the significant deviation from ideal tetrahedral geometry around the sulfonyl substituent, affecting the compound's physical properties (Sankaranarayanan et al., 2001).
Chemical Properties Analysis
The visible-light-promoted radical (phenylsulfonyl)methylation reactions showcase the chemical properties of these compounds, providing a mild and efficient access to various (phenylsulfonyl)methylated compounds. This method highlights the versatile chemical properties and reactions that can be achieved with indole derivatives under light-promoted conditions (Liu & Li, 2016).
Applications De Recherche Scientifique
Activité antivirale
Il a été rapporté que les dérivés de l'indole possèdent des propriétés antivirales . Par exemple, certains dérivés de l'indole-2-carboxylate ont montré une activité inhibitrice contre la grippe A . Cela suggère que « 1-(benzènesulfonyl)indole-3-carboxylate de méthyle » pourrait potentiellement être exploré pour ses propriétés antivirales.
Activité anti-inflammatoire
Les dérivés de l'indole sont connus pour présenter des activités anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Activité anticancéreuse
Il a été constaté que les dérivés de l'indole possèdent des propriétés anticancéreuses . Ils pourraient potentiellement être utilisés dans le développement de nouvelles thérapies contre le cancer.
Activité anti-VIH
Certains dérivés de l'indole ont montré des activités anti-VIH . Cela suggère que « this compound » pourrait potentiellement être étudié pour ses propriétés anti-VIH potentielles.
Activité antioxydante
Les dérivés de l'indole sont connus pour présenter des activités antioxydantes . Cela les rend potentiellement utiles pour lutter contre le stress oxydatif dans l'organisme.
Activité antimicrobienne
Il a été rapporté que les dérivés de l'indole possèdent des propriétés antimicrobiennes . Cela suggère que « this compound » pourrait potentiellement être exploré pour ses propriétés antimicrobiennes.
Activité antidiabétique
Il a été constaté que les dérivés de l'indole possèdent des propriétés antidiabétiques . Cela les rend potentiellement utiles dans le traitement du diabète.
Activité antipaludique
Certains dérivés de l'indole ont montré des activités antipaludiques
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 1-(benzenesulfonyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c1-21-16(18)14-11-17(15-10-6-5-9-13(14)15)22(19,20)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGHFCKWEMUQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397002 | |
| Record name | Methyl 1-(benzenesulfonyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
116325-17-8 | |
| Record name | Methyl 1-(benzenesulfonyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)



![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)
![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B53936.png)



![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)



